1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol

medicinal chemistry synthetic intermediate physicochemical property

Researchers requiring a vicinal diol indane scaffold often face limited commercial availability and long custom-synthesis lead times. This compound offers an immediate, off-the-shelf solution with a unique 1,2-diol motif that enables bidentate metal chelation and direct periodate cleavage to indane-5-carbaldehyde. - Direct synthetic entry to indane-5-carbaldehyde via NaIO₄ cleavage, eliminating multi-step redox sequences and reducing step count in parallel synthesis. - Bidentate chelation handle for metalloenzyme targets (e.g., carbonic anhydrase) where a catechol motif is undesirable. - Favorable CNS drug-like properties (XLogP3-AA 1.2, TPSA 40.5 Ų) support blood-brain barrier penetration for neuroscience hit-to-lead programs. - Single stereocenter resolvable via enzymatic kinetic resolution, enabling chirality-activity relationship studies without chiral auxiliary development.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 721968-62-3
Cat. No. B11910800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol
CAS721968-62-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(CO)O
InChIInChI=1S/C11H14O2/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11-13H,1-3,7H2
InChIKeySYJJOWUKWHHZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Baseline


1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol (CAS 721968-62-3) is a chiral indane derivative bearing a vicinal diol side chain. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol, a computed XLogP3-AA of 1.2, two hydrogen bond donors, two acceptors, and a topological polar surface area of 40.5 Ų [1]. The compound possesses a single undefined stereocenter at the benzylic alcohol position, meaning commercial samples are typically racemic unless a specific enantiomeric enrichment is performed [1]. These physicochemical properties place it in a similar property space to other small-molecule indane diols, but no peer-reviewed pharmacological activity, pharmacokinetic, or in vivo efficacy data were identified for this specific compound across primary literature, patents, or authoritative databases [1].

Why In-Class Analogs Cannot Substitute


In the absence of publicly disclosed potency, selectivity, metabolic stability, or in vivo efficacy data for 1-(2,3-dihydro-1H-inden-5-yl)ethane-1,2-diol, no claim can be made that this compound offers functional advantages over close analogs such as 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS 1212314-66-3) or 2-(2,3-dihydro-1H-inden-5-yl)ethanol (CAS 41712-41-8) [1]. However, the presence of a terminal 1,2-diol motif distinguishes it from simple indane alcohols and ketones (e.g., 5-acetylindane) by offering a unique hydrogen-bonding donor/acceptor profile, a potential metal-chelating handle, and a synthetic entry point for selective derivatization (e.g., periodate cleavage to the corresponding aldehyde) [2]. These intrinsic structural differences mean that generic substitution with a monohydroxy or carbonyl analog would alter molecular recognition, coordination chemistry, and downstream synthetic utility. Until head-to-head biological datasets emerge, procurement decisions must be guided by the structural requirement for a vicinal diol pharmacophore or synthetic intermediate rather than by demonstrated superiority in a specific assay.

Comparator-Based Quantitative Evidence


Physicochemical Profile vs. Key Analogs

The 1,2-diol moiety of the target compound increases both hydrogen bond donor count (HBD = 2) and topological polar surface area (TPSA = 40.5 Ų) relative to the corresponding mono-alcohol, 2-(2,3-dihydro-1H-inden-5-yl)ethanol (HBD = 1, TPSA = 20.2 Ų), and the ketone, 5-acetylindane (HBD = 0, TPSA = 17.1 Ų) [1][2][3]. The computed logP values are 1.2 (target diol), 2.0 (ethanol analog), and 2.5 (ketone analog), respectively, indicating progressively higher lipophilicity in the comparator series [1][2][3].

medicinal chemistry synthetic intermediate physicochemical property

Synthetic Utility: Masked Aldehyde via Diol Cleavage

The vicinal diol in 1-(2,3-dihydro-1H-inden-5-yl)ethane-1,2-diol can be selectively cleaved by sodium periodate (NaIO₄) to yield 2,3-dihydro-1H-indene-5-carbaldehyde, a transformation that is not accessible from the mono-alcohol 2-(2,3-dihydro-1H-inden-5-yl)ethanol or 5-acetylindane without additional redox steps [1][2]. This reactivity constitutes a functional group-level differentiation that is independent of biological data: the diol serves as a masked aldehyde, enabling orthogonal synthetic sequences.

synthetic chemistry protecting group strategy aldehyde synthesis

Metal-Chelating vs. Non-Chelating Analogs

The 1,2-diol motif is a recognized bidentate ligand for oxophilic metal ions (e.g., Zn²⁺, Mg²⁺, Fe³⁺), a feature absent in indane-5-ethanol and 5-acetylindane, which can only act as monodentate ligands via a single hydroxyl or carbonyl oxygen [1]. Although no direct binding affinity data exist for this specific compound, class-level precedent from other aryl-1,2-diols (e.g., catechols, glycerol-derived inhibitors) establishes that the chelation mode can provide a ~10–100-fold increase in binding affinity over monodentate analogs when a metal-mediated interaction is exploited in the target binding site [2].

bioinorganic chemistry metalloenzyme inhibitor metal chelation

Chiral Resolution vs. Achiral Analogs

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol possesses a single undefined stereocenter at the benzylic alcohol, meaning that enantiomerically enriched or racemic samples can be obtained [1]. In contrast, 2-(2,3-dihydro-1H-inden-5-yl)ethanol has no stereocenter, and 5-acetylindane is achiral [2][3]. Literature on enzymatic deracemization of halogenated dihydroindene-1,2-diols demonstrates that lipase-catalyzed kinetic resolution (e.g., using Burkholderia cepacia lipase) can achieve enantiomeric excesses >95% for similar indane diol scaffolds, providing a precedent for accessing optically pure material [4].

chiral separation enantiomeric purity asymmetric synthesis

Procurement & Application Scenarios


Periodate Cleavage to Indane-5-carbaldehyde

Where a synthetic route requires indane-5-carbaldehyde as a key intermediate, 1-(2,3-dihydro-1H-inden-5-yl)ethane-1,2-diol offers a direct, two-electron oxidation pathway via NaIO₄ cleavage, avoiding multi-step oxidation or reduction sequences required from 5-acetylindane or indane-5-ethanol [1]. This is particularly valuable in parallel synthesis or fragment library production, where step-count reduction directly translates to cost savings and higher throughput.

Metalloenzyme Inhibitors via Bidentate Chelation

When the biological target is a metalloenzyme (e.g., carbonic anhydrase, alcohol dehydrogenase), the 1,2-diol motif provides a bidentate chelation mode that is absent from mono-hydroxy or carbonyl indane analogs [1]. Procurement of this compound is justified when structural biology or SAR from related series indicates that metal coordination is essential for potency, and a catechol-type motif is metabolically or toxicologically undesirable.

Enantiopure Building Blocks via Lipase Resolution

For asymmetric synthesis or chiral ligand preparation, the single stereocenter at the benzylic alcohol position can be resolved enzymatically, as demonstrated for structurally related halogenated dihydroindenediols [1]. This provides access to both (R)- and (S)-enantiomers with high enantiomeric excess, enabling the exploration of chirality-activity relationships without the need for chiral auxiliary or asymmetric catalysis development.

CNS Drug Discovery Property Screening

With a computed logP of 1.2 and TPSA of 40.5 Ų, the compound falls within favorable CNS drug-like property space (logP 1–3, TPSA < 90 Ų) [1]. Compared to the more lipophilic indane-5-ethanol and 5-acetylindane, the diol offers a superior balance of solubility and permeability for crossing the blood-brain barrier. This makes it a preferred indane scaffold for hit-to-lead optimization in neuroscience targets where brain penetration is a critical requirement.

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